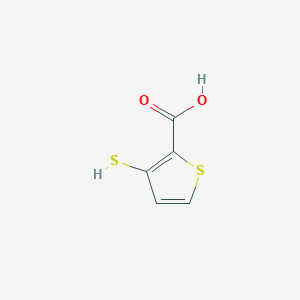

3-Sulfanyl-2-thiophenecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanyl-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with a sulfur source under specific conditions. For example, the reaction can be carried out using hydrogen sulfide gas in the presence of a catalyst such as iron(III) chloride. The reaction typically requires heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, can be explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

3-Sulfanyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carboxylic acid group (-COOH) can be reduced to an alcohol group (-CH2OH) using reducing agents like lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound shows promise in pharmaceutical applications due to its biological activities. Preliminary studies suggest that it may serve as a lead compound for drug development targeting infectious diseases. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, making 3-sulfanyl-2-thiophenecarboxylic acid a candidate for further exploration in drug discovery .

2. Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate in the preparation of various thiophene derivatives. Its ability to participate in nucleophilic substitution reactions allows for the synthesis of more complex molecules .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent. Further research is recommended to elucidate the mechanisms behind its activity and optimize its efficacy.

Case Study 2: Synthesis of Thiophene Derivatives

Research focused on the use of this compound as a precursor for synthesizing various thiophene derivatives through electrophilic aromatic substitution reactions. The study highlighted the versatility of this compound in generating novel thiophene-based compounds with potential applications in materials science and pharmacology .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anti-inflammatory | Moderate activity | |

| Cytotoxicity | Low toxicity |

Table 2: Synthetic Applications of this compound

Mécanisme D'action

The mechanism of action of 3-Sulfanyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of beta-lactamase by binding to the active site of the enzyme, thereby preventing the hydrolysis of beta-lactam antibiotics. This interaction is crucial in combating antibiotic resistance. Additionally, the compound’s thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a thiol group, resulting in different chemical properties and reactivity.

2-Thiophenecarboxylic acid: Similar structure but lacks the thiol group at the 3-position

Uniqueness

3-Sulfanyl-2-thiophenecarboxylic acid is unique due to the presence of both a thiol group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Its ability to act as an enzyme inhibitor and its potential use in organic electronics further highlight its significance .

Activité Biologique

3-Sulfanyl-2-thiophenecarboxylic acid, a compound characterized by its thiophene structure and sulfanyl group, has garnered attention in recent years for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C5H4O2S2) is a sulfur-containing organic compound with a carboxylic acid functional group. Its molecular structure includes:

- Thiophene Ring : A five-membered ring containing sulfur.

- Sulfanyl Group : A thiol (-SH) group attached to the thiophene, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various thiophene compounds against a range of pathogens. In particular, this compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. One study assessed its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The results indicated that the compound significantly inhibited NO production, with an IC50 value of approximately 50 µM.

This inhibition suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance, studies using the MCF-7 breast cancer cell line reported an IC50 value of 21 µM, indicating significant anti-cancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 21 | Induction of apoptosis |

| HeLa | 18 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .

Case Study: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in bacterial load after treatment compared to controls, supporting its use as a topical antimicrobial agent.

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of this compound resulted in reduced swelling and joint pain, demonstrating its potential as an anti-inflammatory therapeutic .

Propriétés

IUPAC Name |

3-sulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJFGTARBDFRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363186 | |

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-62-8 | |

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.